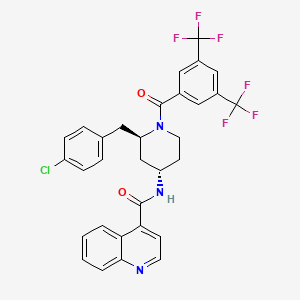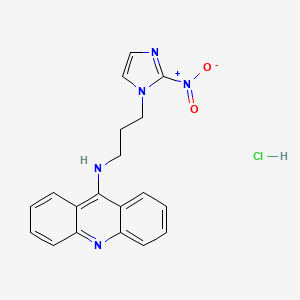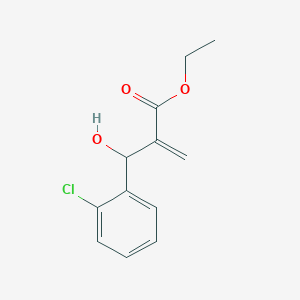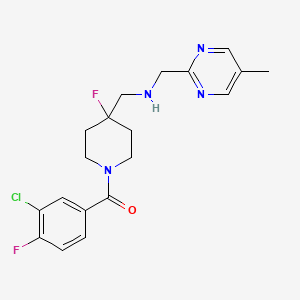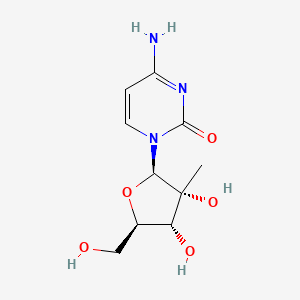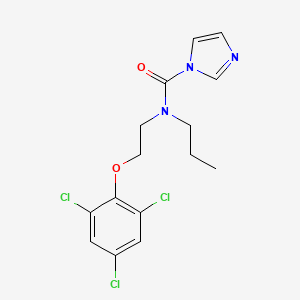
Prochloraz
Übersicht
Beschreibung
Prochloraz is a broad-spectrum imidazole fungicide that is active against a range of diseases . It is widely used in Europe, Australia, Asia, and South America within gardening and agriculture .
Synthesis Analysis
Prochloraz is analyzed together with its metabolites or transformation products for food safety monitoring purposes in the European Union . The synthesis and structural characterization of a ubiquitous transformation product (BTS 40348) of fungicide prochloraz is presented .
Molecular Structure Analysis
The molecular structure of Prochloraz is closely related to the chemistry and biological activity of the substance .
Chemical Reactions Analysis
Prochloraz elicits multiple mechanisms of action in vitro, as it antagonizes the androgen and the oestrogen receptor, agonizes the Ah receptor, and inhibits aromatase activity . It also shows chemical stability in the presence of chlorine dioxide .
Physical And Chemical Properties Analysis
Prochloraz is a white crystal with a melting point of 46.5–49.3°C . It has a relative density of 1.42 g/cm3 at 20ºC and a vapour pressure of 9x10^-5 Pa at 20ºC . It is soluble in water at 34.4 mg/l at 25°C and has a high solubility in organic solvents .
Wissenschaftliche Forschungsanwendungen
Endocrine Disruption and Reproductive Effects
Prochloraz is identified as a fungicide with multiple mechanisms of action. Research indicates it acts as an endocrine disruptor, influencing the hormonal balance and reproductive systems in vertebrates. Studies on rats have shown that perinatal exposure to Prochloraz can feminize male offspring, indicating that the fungicide may cause significant alterations in fetal steroidogenesis and hormone levels. Specifically, Prochloraz exposure was associated with reduced plasma and testicular testosterone levels, increased testicular progesterone, and altered androgen-regulated gene expressions. These changes suggest that Prochloraz can have long-lasting effects on reproductive health and development (Vinggaard et al., 2005, Vinggaard et al., 2006).
Antiandrogenic Effects
In vitro and in vivo studies on Prochloraz reveal its antiandrogenic effects. The fungicide has been shown to inhibit androgen receptor activity and disrupt the hormonal balance, leading to reduced growth of androgen-dependent tissues. Additionally, Prochloraz exposure increased luteinizing hormone levels, indicating a disruption in the hormonal feedback mechanism. These findings underline the fungicide's potential for causing reproductive toxicity and endocrine disturbances in exposed organisms (Vinggaard et al., 2002).
Impact on Steroidogenesis and Hormone Secretion
Prochloraz also affects adrenal steroidogenesis and hormone secretion. It displays a dose-dependent inhibition of cortisol secretion and a biphasic effect on aldosterone secretion. These disruptions in hormone secretion pathways further confirm Prochloraz's role as an endocrine disruptor with significant implications for endocrine homeostasis and human health (Ohlsson et al., 2009).
Effects on Aquatic Organisms
Prochloraz's impact extends to aquatic organisms as well. Exposure to the fungicide led to disruptions in the hypothalamic-pituitary-gonadal axis in female fathead minnows, altering gene expression and steroid production. This indicates that Prochloraz can have immediate and significant effects on aquatic life, potentially affecting entire ecosystems (Skolness et al., 2011).
Persistent Effects on Sexual Development in Zebrafish
Research on zebrafish revealed that exposure to Prochloraz during the period of sexual differentiation leads to irreversible effects on sexual development, with a skewed sex ratio towards males and the presence of intersex individuals. These findings highlight the persistent and irreversible nature of Prochloraz's endocrine-disrupting effects on aquatic vertebrates, posing a long-term threat to species diversity and population stability (Baumann et al., 2015).
Safety And Hazards
Zukünftige Richtungen
The approval of the active substance prochloraz expired on 31 December 2021 as no application for its renewal was submitted . All existing authorisations for plant protection products containing this active substance have been revoked . Therefore, all existing MRLs will be lowered to the limit of quantification (LOQ) .
Eigenschaften
IUPAC Name |
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl3N3O2/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18/h3,5,8-10H,2,4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLSRXXIMLFWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024270 | |
| Record name | Prochloraz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prochloraz | |
CAS RN |
67747-09-5 | |
| Record name | Prochloraz | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67747-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prochloraz [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067747095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prochloraz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCHLORAZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SFL01YCL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | omega-COOH-tetranor-LTE3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062513 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



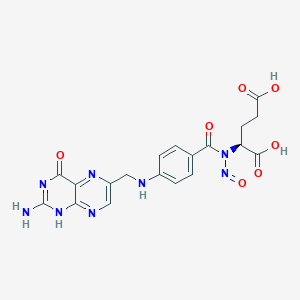
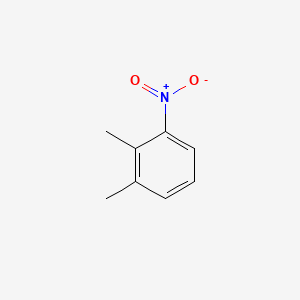
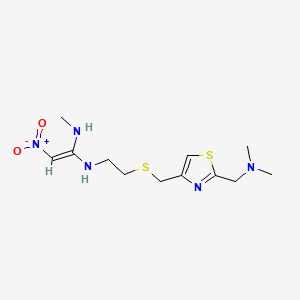
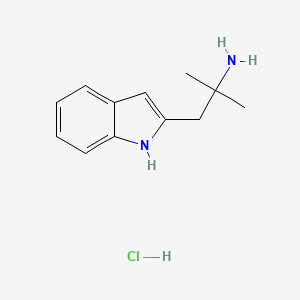
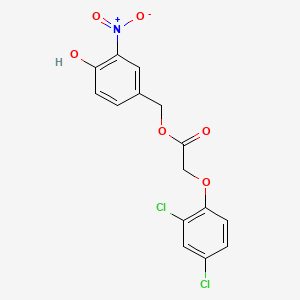
![3-[(4Z)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1679017.png)
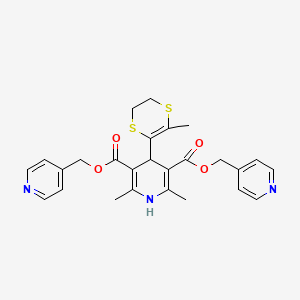
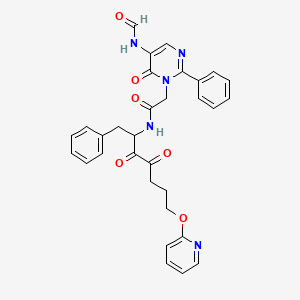
![5-[[7-(Dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B1679020.png)
